(R)-Nilvadipine

vascular selectivity calcium channel blockade safety pharmacology

(R)-Nilvadipine (CAS 109545-29-1), also designated (+)-nilvadipine, is the pharmacologically active enantiomer of the dihydropyridine (DHP) calcium channel blocker nilvadipine (INN). The racemate (CAS 75530-68-6) has been clinically approved for the treatment of hypertension and angina pectoris.

Molecular Formula C28H19P
Molecular Weight 0
CAS No. 109545-29-1
Cat. No. B1165663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Nilvadipine
CAS109545-29-1
Molecular FormulaC28H19P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Nilvadipine (CAS 109545-29-1): The More Potent Enantiomer of an Antihypertensive Calcium Channel Blocker


(R)-Nilvadipine (CAS 109545-29-1), also designated (+)-nilvadipine, is the pharmacologically active enantiomer of the dihydropyridine (DHP) calcium channel blocker nilvadipine (INN) [1]. The racemate (CAS 75530-68-6) has been clinically approved for the treatment of hypertension and angina pectoris [2]. The compound possesses a single chiral center at the C-4 position of the 1,4-dihydropyridine ring, yielding the vasoactive (R)/(+)-enantiomer and the largely L-type calcium channel-inactive (S)/(−)-enantiomer [1]. (R)-Nilvadipine is the sole enantiomer responsible for high-affinity blockade of L-type calcium channels in vascular smooth muscle, making enantiopure sourcing critical for targeted pharmacological investigations [3].

Why Racemic Nilvadipine or Other DHP Calcium Blockers Cannot Replace Enantiopure (R)-Nilvadipine


Racemic nilvadipine and other generic DHP calcium channel blockers (e.g., nifedipine, amlodipine) are not functionally interchangeable with enantiopure (R)-nilvadipine. The (R)/(+)-enantiomer is solely responsible for L-type calcium channel blockade, while the (S)/(−)-enantiomer is effectively inactive at this target [1]. In human pharmacokinetics, the (+)-enantiomer achieves plasma concentrations approximately 2.5-fold higher than the (−)-enantiomer after oral racemic administration, with AUC values 2.4- to 3.6-fold greater — a consistent stereoselective exposure difference that a racemic formulation cannot replicate when the objective is to attribute effects to L-channel blockade alone [2][3]. Furthermore, nilvadipine’s vascular/cardiac selectivity ratio of 251 exceeds that of nifedipine by 9- to 10-fold, demonstrating that even within the DHP class, nitrophenyl-substituted members do not share interchangeable safety margins [4]. For research applications targeting either calcium-channel-dependent or calcium-channel-independent mechanisms (e.g., SYK inhibition), enantiopure sourcing is mandatory to avoid confounding pharmacological signals.

Quantitative Differentiation: (R)-Nilvadipine Against Its Closest Comparators


Vascular/Cardiac Selectivity Ratio: (R)-Nilvadipine vs. Nifedipine

(R)-Nilvadipine, as the L-channel-active component of nilvadipine, confers a vascular/cardiac potency ratio of 251, which is approximately 9- to 10-fold higher than the ratio of 25–28 reported for the prototype DHP nifedipine [1][2]. This indicates that at equipotent vasodilatory doses, nilvadipine produces substantially less myocardial calcium channel blockade than nifedipine.

vascular selectivity calcium channel blockade safety pharmacology

Enantiomer-Specific Human Plasma Exposure: (+)-Nilvadipine vs. (−)-Nilvadipine After Oral Racemate

Following a single 6 mg oral dose of racemic nilvadipine to healthy subjects, the AUC of the (+)-enantiomer was 2.4- to 3.6-fold higher than that of the (−)-enantiomer, with similar elimination half-lives between the two enantiomers [1]. In a multiple-dose study (4 mg q12h), the steady-state plasma concentration of (+)-nilvadipine was approximately 2.5-fold higher than (−)-nilvadipine [2].

stereoselective pharmacokinetics enantiomer AUC human bioavailability

Selective L-Type Calcium Channel Inhibition in Neuronal Preparations: Nilvadipine vs. Amlodipine

In acutely dissociated rat hippocampal CA1 pyramidal neurons, nilvadipine selectively inhibited the L-type Ca²⁺ channel current, which comprised 34% of the total high-voltage-activated (HVA) ICa, with an IC50 of 1.5 × 10⁻⁷ M [1]. In contrast, amlodipine non-selectively inhibited HVA Ca²⁺ channel subtypes under identical experimental conditions [1]. For low-voltage-activated (LVA) ICa, nilvadipine exhibited stronger use-dependent inhibition (IC50 at 1-s stimulation: 1.9 × 10⁻⁶ M) compared to amlodipine (IC50: 4.0 × 10⁻⁶ M) [1].

neuronal calcium channels L-type selectivity cerebrovascular pharmacology

Dual Mechanism: (R)-Nilvadipine L-Channel Blockade vs. SYK Inhibition by Both Enantiomers

(+)-Nilvadipine is the enantiomer responsible for L-type calcium channel (LCC) blockade, whereas (−)-nilvadipine is considered inactive at LCC [1]. However, both enantiomers inhibit spleen tyrosine kinase (SYK) activity and reduce amyloid-β (Aβ) production while increasing Aβ clearance across the blood-brain barrier [1]. Treatment of P301S mutant human Tau transgenic mice with (−)-nilvadipine reduced Tau hyperphosphorylation at multiple AD-relevant epitopes via SYK inhibition, demonstrating an LCC-independent pharmacological mechanism [1]. (R)-Nilvadipine is therefore unique among DHP calcium blockers in possessing this dual LCC/SYK profile.

SYK inhibition Alzheimer's disease amyloid-beta clearance

Antiatherogenic Potency: Nilvadipine vs. Nifedipine and Nicardipine in Cholesterol-Fed Rabbits

In cholesterol-fed rabbits, subcutaneous nilvadipine at 1.0 or 3.2 mg/kg/day for 10 weeks significantly reduced aortic Sudan IV-positive intimal lesion area and decreased cholesterol and calcium content in the thoracic aorta [1]. By contrast, nifedipine and nicardipine, each given at 10.0 mg/kg/day (3- to 10-fold higher doses), either had no effect or were weaker in antiatherogenic effect [1]. In a separate cuff-induced intimal thickening model, nilvadipine (FR34235) dose-dependently inhibited intimal thickening and was the most potent among nifedipine, verapamil, and diltiazem, with an IC50 for smooth muscle cell migration of 3.3 × 10⁻¹¹ M vs. 1.7 × 10⁻¹⁰ M for nifedipine [2].

antiatherogenic activity atherosclerosis model smooth muscle cell migration

Cerebrovascular and Cognitive Benefit: Nilvadipine vs. Amlodipine in Hypertensive Patients with MCI

In a randomized study of 12 hypertensive patients with mild cognitive impairment (MCI), both nilvadipine (n=6) and amlodipine (n=6) produced similar significant reductions in systolic and diastolic blood pressure [1]. However, only the nilvadipine group showed a significant increase in the Logical Memory subscore of the Wechsler Memory Scale-Revised and an improvement in regional cerebral blood flow (rCBF) in the left frontal lobe on SPECT imaging, whereas the amlodipine group showed a decrease in rCBF in the left temporal lobe [1].

cerebral blood flow cognitive function mild cognitive impairment

Optimal Application Scenarios for Enantiopure (R)-Nilvadipine Based on Differentiated Evidence


Enantiomer-Specific Pharmacokinetic and Pharmacodynamic Studies

Enantiopure (R)-nilvadipine is essential for PK/PD studies requiring unambiguous attribution of pharmacological effects to L-type calcium channel blockade. As the (+)-enantiomer achieves 2.4- to 3.6-fold higher AUC than the (−)-enantiomer after oral racemate administration [1], using purified (R)-nilvadipine eliminates the confounding contribution of the pharmacokinetically distinct but LCC-inactive (−)-enantiomer, enabling accurate dose-response modeling.

Neurodegenerative Disease Research Targeting Dual LCC and SYK Pathways

For Alzheimer's disease and neuroinflammation research, (R)-nilvadipine uniquely serves as a dual-mechanism probe that inhibits both L-type calcium channels (via the (+)-enantiomer) and spleen tyrosine kinase (SYK, via both enantiomers) to reduce Aβ accumulation and Tau hyperphosphorylation [1]. No other DHP calcium blocker (e.g., nifedipine, amlodipine, nicardipine) provides this combined LCC/SYK inhibitory profile.

Vascular Selectivity and Atherosclerosis Efficacy Studies

(R)-Nilvadipine is the preferred reference compound for vascular biology studies requiring high vasoselectivity (vascular/cardiac ratio 251, 9- to 10-fold higher than nifedipine) with documented antiatherogenic efficacy [1]. Its superior potency in inhibiting smooth muscle cell migration (IC50 = 3.3 × 10⁻¹¹ M, 5.2-fold more potent than nifedipine) makes it a benchmark for calcium antagonist anti-atherosclerosis research [2].

Cerebrovascular and Cognitive Pharmacology Studies

For studies investigating cerebral blood flow and cognitive outcomes, (R)-nilvadipine is indicated based on clinical evidence of improved regional cerebral blood flow and cognitive function in hypertensive patients with MCI — benefits not observed with amlodipine despite equivalent blood pressure reduction [1]. Its high lipophilicity and selective neuronal L-type channel inhibition (IC50 HVA = 1.5 × 10⁻⁷ M) provide mechanistic rationale for cerebrovascular applications [2].

Quote Request

Request a Quote for (R)-Nilvadipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.